molecular formula C18H25NO3S B2603468 (2E)-1-[3-(2-methylpropanesulfonyl)piperidin-1-yl]-3-phenylprop-2-en-1-one CAS No. 2097941-41-6

(2E)-1-[3-(2-methylpropanesulfonyl)piperidin-1-yl]-3-phenylprop-2-en-1-one

Cat. No.: B2603468
CAS No.: 2097941-41-6
M. Wt: 335.46
InChI Key: NGRRETOPAPXXHO-ZHACJKMWSA-N
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Description

(2E)-1-[3-(2-methylpropanesulfonyl)piperidin-1-yl]-3-phenylprop-2-en-1-one is an organic compound that features a piperidine ring substituted with a 2-methylpropanesulfonyl group and a phenylprop-2-en-1-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-[3-(2-methylpropanesulfonyl)piperidin-1-yl]-3-phenylprop-2-en-1-one typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor.

    Sulfonylation: The piperidine ring is then sulfonylated using 2-methylpropanesulfonyl chloride in the presence of a base such as triethylamine.

    Aldol Condensation: The final step involves an aldol condensation reaction between the sulfonylated piperidine and benzaldehyde to form the phenylprop-2-en-1-one moiety.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylprop-2-en-1-one moiety.

    Reduction: Reduction reactions can target the carbonyl group in the phenylprop-2-en-1-one moiety.

    Substitution: The sulfonyl group on the piperidine ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products may include alcohols or alkanes.

    Substitution: Products will vary depending on the substituent introduced.

Scientific Research Applications

Chemistry

The compound is studied for its reactivity and potential as a building block in organic synthesis.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators.

Medicine

Medicinal chemistry research may investigate the compound for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

In the industrial sector, the compound may be used as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of (2E)-1-[3-(2-methylpropanesulfonyl)piperidin-1-yl]-3-phenylprop-2-en-1-one would depend on its specific application. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity.

Comparison with Similar Compounds

Similar Compounds

    (2E)-1-[3-(2-methylpropanesulfonyl)piperidin-1-yl]-3-phenylprop-2-en-1-one: Similar compounds may include other piperidine derivatives with sulfonyl groups and phenylprop-2-en-1-one moieties.

    Unique Features: The specific substitution pattern and functional groups of this compound may confer unique reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

(E)-1-[3-(2-methylpropylsulfonyl)piperidin-1-yl]-3-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO3S/c1-15(2)14-23(21,22)17-9-6-12-19(13-17)18(20)11-10-16-7-4-3-5-8-16/h3-5,7-8,10-11,15,17H,6,9,12-14H2,1-2H3/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGRRETOPAPXXHO-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)C1CCCN(C1)C(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CS(=O)(=O)C1CCCN(C1)C(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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